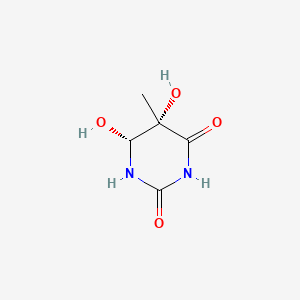

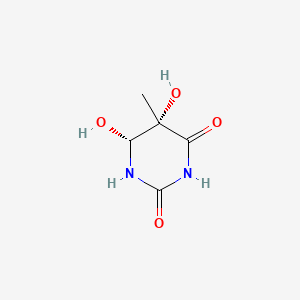

cis-5,6-Dihydroxythymine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

cis-5,6-Dihydroxythymine: is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. It is a major product of oxidative DNA damage, often formed through the reaction of thymine with reactive oxygen species generated by ionizing radiation or aerobic metabolism . This compound is significant in the study of DNA repair mechanisms and oxidative stress markers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-5,6-Dihydroxythymine typically involves the oxidation of thymidine. One common method is the osmium tetroxide oxidation of protected thymidine, which yields the cis isomers of thymine glycol . The Sharpless asymmetric dihydroxylation (AD) reaction is another method used to obtain the desired isomer, although it is slow and requires specific conditions .

Industrial Production Methods: While there is limited information on the industrial production of this compound, the use of ionic liquids as co-solvents has been shown to improve the yield and reaction rate of the Sharpless AD reaction .

Análisis De Reacciones Químicas

Types of Reactions: cis-5,6-Dihydroxythymine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its role in oxidative DNA damage .

Common Reagents and Conditions:

Oxidation: Osmium tetroxide is commonly used for the oxidation of thymidine to produce this compound.

Reduction and Substitution: Specific conditions and reagents for these reactions are less documented but are crucial in the study of DNA repair pathways.

Major Products: The primary product of these reactions is this compound itself, which can further participate in DNA repair processes .

Aplicaciones Científicas De Investigación

cis-5,6-Dihydroxythymine is extensively studied in various scientific fields:

Mecanismo De Acción

cis-5,6-Dihydroxythymine exerts its effects by blocking DNA replication. When DNA polymerases encounter this lesion, they terminate primer extension immediately past the lesion site . This blockage is due to the distortion in the DNA structure caused by the compound, which hinders the incorporation of the next nucleotide . The presence of this compound in DNA is a signal for the base excision repair pathway to excise and repair the damaged base .

Comparación Con Compuestos Similares

- 5-Hydroxy-5,6-Dihydrothymidine

- cis-5,6-Dihydroxy-5,6-Dihydrothymidine

Comparison: cis-5,6-Dihydroxythymine is unique due to its specific formation through oxidative damage and its significant role in blocking DNA replication . While similar compounds like 5-Hydroxy-5,6-Dihydrothymidine also result from oxidative processes, they differ in their structural impact on DNA and their specific roles in DNA repair mechanisms .

Propiedades

Número CAS |

58000-49-0 |

|---|---|

Fórmula molecular |

C5H8N2O4 |

Peso molecular |

160.13 g/mol |

Nombre IUPAC |

(5S,6R)-5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)/t2-,5+/m1/s1 |

Clave InChI |

GUKSGXOLJNWRLZ-MVHIGOERSA-N |

SMILES isomérico |

C[C@@]1([C@H](NC(=O)NC1=O)O)O |

SMILES canónico |

CC1(C(NC(=O)NC1=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-](/img/structure/B12799450.png)

![5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B12799498.png)